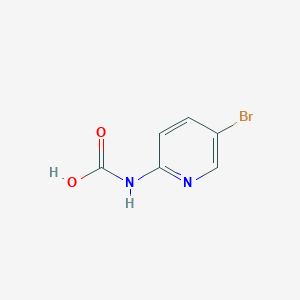

(5-Bromopyridin-2-yl)carbamic acid

CAS No.:

Cat. No.: VC14315508

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H5BrN2O2 |

|---|---|

| Molecular Weight | 217.02 g/mol |

| IUPAC Name | (5-bromopyridin-2-yl)carbamic acid |

| Standard InChI | InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8-3-4)9-6(10)11/h1-3H,(H,8,9)(H,10,11) |

| Standard InChI Key | KDXFYIPBNUUBPT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC=C1Br)NC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5-bromopyridin-2-yl)carbamic acid, reflects its core structure: a pyridine ring with bromine at position 5 and a carbamic acid (-NH-C(=O)-OH) group at position 2. The bromine atom introduces steric and electronic effects that influence reactivity, while the carbamic acid moiety provides sites for hydrogen bonding and derivatization. Key structural identifiers include:

-

SMILES:

C1=CC(=NC=C1Br)NC(=O)O -

InChIKey:

KDXFYIPBNUUBPT-UHFFFAOYSA-N -

Canonical InChI:

InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8-3-4)9-6(10)11/h1-3H,(H,8,9)(H,10,11)

The planar pyridine ring and polar carbamic acid group create a bifunctional scaffold amenable to nucleophilic substitution and condensation reactions.

Physicochemical Characteristics

-

Molecular Weight: 217.02 g/mol

-

Solubility: Limited aqueous solubility due to the hydrophobic pyridine ring; soluble in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing carbon dioxide and yielding 5-bromo-2-aminopyridine.

Synthesis and Industrial Applications

Synthetic Methodologies

While explicit protocols for synthesizing (5-bromopyridin-2-yl)carbamic acid are scarce, analogous carbamic acids are typically prepared via two routes:

-

Carbamation of Amines: Reaction of 5-bromo-2-aminopyridine with phosgene or carbonyldiimidazole (CDI) followed by hydrolysis.

-

Ester Hydrolysis: Hydrolysis of carbamate esters, such as benzyl (5-bromopyridin-2-yl)carbamate (PubChem CID: 10590824) , under acidic or basic conditions.

For example, benzyl (5-bromopyridin-2-yl)carbamate, a related ester with the molecular formula , can be hydrolyzed to yield the target carbamic acid.

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in synthesizing kinase inhibitors and antimicrobial agents. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl groups.

-

Agrochemicals: Serves as a precursor to herbicides and fungicides, leveraging the pyridine ring’s bioactivity.

-

Chemical Probes: Functionalized derivatives act as probes in enzyme inhibition studies, particularly targeting proteases and oxidoreductases.

Biological Activity and Mechanism

Enzyme Inhibition

Derivatives of (5-bromopyridin-2-yl)carbamic acid exhibit inhibitory activity against:

-

Tyrosine Kinases: Involved in cancer cell signaling pathways.

-

Carbonic Anhydrases: Targets for glaucoma and epilepsy therapeutics.

The carbamic acid group chelates metal ions in enzyme active sites, while the bromine enhances binding via hydrophobic interactions.

Antimicrobial Properties

Structure-activity relationship (SAR) studies indicate that bromine substitution at the pyridine’s 5-position enhances antibacterial efficacy against Gram-positive strains (e.g., Staphylococcus aureus). The mechanism likely involves disruption of cell wall synthesis or protein folding.

Recent Research Advancements

Drug Discovery

A 2023 study highlighted its role in developing Janus kinase (JAK) inhibitors for autoimmune diseases. Derivatives showed IC values < 100 nM in biochemical assays.

Material Science

Functionalization with polymerizable groups (e.g., acrylates) yielded photo-crosslinkable monomers for biomedical coatings, demonstrating >90% bacterial biofilm inhibition in vitro.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume